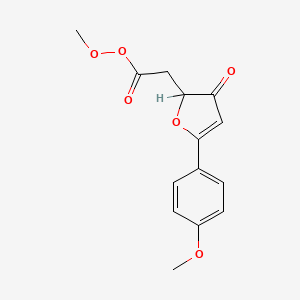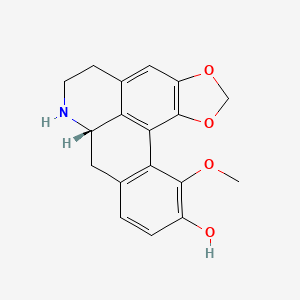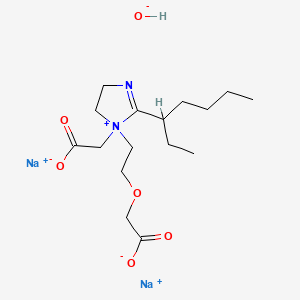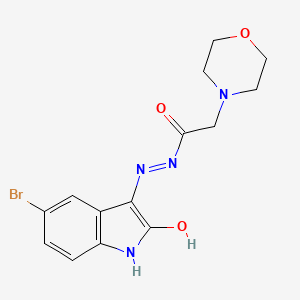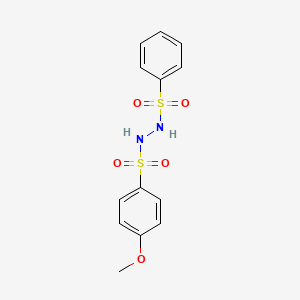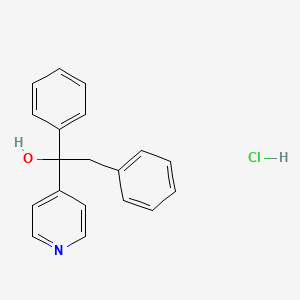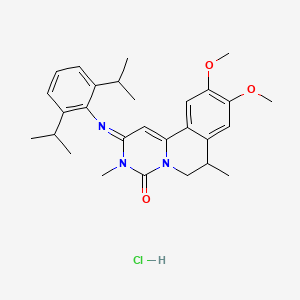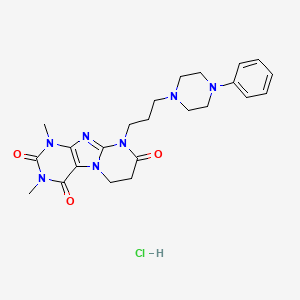
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines elements of pyrimidine, isoquinoline, and phenylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoisoquinoline core, followed by the introduction of the dimethoxy and methyl groups. The final step involves the addition of the trimethylphenylamine moiety and the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, particularly those involving enzyme interactions and signal transduction pathways.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: These compounds share the core structure but differ in their substituents, affecting their properties and applications.
Isoquinoline derivatives: Compounds with the isoquinoline core exhibit similar biological activities but may have different pharmacokinetic profiles.
Phenylamine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (±)- is unique due to its combination of structural elements from pyrimidine, isoquinoline, and phenylamine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
108445-39-2 |
|---|---|
Fórmula molecular |
C24H28ClN3O3 |
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
9,10-dimethoxy-7-methyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-13-7-14(2)23(15(3)8-13)25-22-11-19-18-10-21(30-6)20(29-5)9-17(18)16(4)12-27(19)24(28)26-22;/h7-11,16H,12H2,1-6H3,(H,25,26,28);1H |
Clave InChI |
ICRTWOBYLODSAX-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(=CC(=NC2=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=C(C=C14)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


